2,3-Dichloro-propionic acid methyl ester chemical properties
2,3-Dichloro-propionic acid methyl ester chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2,3-Dichloropropionate
This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of methyl 2,3-dichloropropionate (CAS No. 3674-09-7). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile intermediate. The information presented herein is a synthesis of established literature and practical insights to ensure both scientific accuracy and field-proven applicability.
Core Chemical and Physical Properties
Methyl 2,3-dichloropropionate is an ester of 2,3-dichloropropionic acid.[1] It is a clear, colorless to slightly yellow liquid under standard conditions.[1][2][3] A thorough understanding of its physical properties is paramount for its effective use in experimental design, particularly concerning reaction setup and purification procedures.
For instance, its relatively high boiling point under reduced pressure dictates that vacuum distillation is the preferred method for purification, minimizing thermal decomposition that might occur at atmospheric pressure.[1][2] Its solubility in common organic solvents like ether, acetone, and ethanol allows for flexibility in choosing reaction and extraction media.[2]
| Property | Value | Source(s) |
| CAS Number | 3674-09-7 | [1][4] |
| Molecular Formula | C₄H₆Cl₂O₂ | [2][3][4][5] |
| Molecular Weight | 157.00 g/mol | [4] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][2][3] |
| Density | 1.325 - 1.33 g/mL at 20-25 °C | [1][2] |
| Boiling Point | 63 °C at 13 hPa; 52-55 °C at 2 mmHg | [1][2] |
| Flash Point | 42 °C - 80 °C (closed cup) | [1][3] |
| Refractive Index (n²⁰/D) | 1.453 | [2] |
| Solubility | Soluble in ether, acetone, ethanol | [2] |
Synthesis and Purification
The most prevalent and industrially significant method for synthesizing methyl 2,3-dichloropropionate is through the direct chlorination of methyl acrylate.[1][3] This electrophilic addition reaction requires careful control of the reaction temperature to prevent unwanted side reactions and ensure high purity of the final product.
The use of a catalyst or a solvent like N,N-dimethylformamide (DMF) is common to facilitate the reaction.[1][2] The causality behind maintaining the temperature below 40°C lies in minimizing the formation of byproducts and preventing the exothermic reaction from becoming uncontrollable.[1][2]
Caption: Synthesis workflow of Methyl 2,3-Dichloropropionate.
Experimental Protocol: Synthesis via Chlorination
This protocol is a self-validating system, where progress is monitored by gas chromatography (GC) to ensure the reaction proceeds to completion and to determine the purity of the final product.
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a gas trap.
-
Charging Reactants: Charge the flask with methyl acrylate (e.g., 27.5 mol) and N,N-dimethylformamide (e.g., 0.55 mol).[2]
-
Chlorination: Begin stirring and pass chlorine gas through the inlet tube into the methyl acrylate solution.[1][2]
-
Temperature Control: Maintain the reaction temperature below 40°C using an ice bath or a cooling mantle. This step is critical for selectivity.[1]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC to monitor the consumption of methyl acrylate. The reaction is typically stopped after about half of the chlorine has been consumed to optimize yield and minimize side products.[2]
-
Work-up and Purification: Once the desired conversion is achieved, stop the chlorine flow. The crude reaction mixture is then subjected to vacuum distillation to separate the unreacted methyl acrylate and isolate the pure methyl 2,3-dichloropropionate.[1][2][3] The product is typically collected at around 70°C under a 15 mmHg vacuum.[2]
Spectroscopic Profile
Characterization of methyl 2,3-dichloropropionate is routinely performed using standard spectroscopic techniques. The following table summarizes key identifiers from various spectroscopic methods.
| Technique | Key Identifiers and Data | Source(s) |
| ¹H NMR | Spectral data available from chemical suppliers and databases. | [6] |
| ¹³C NMR | Spectral data available from chemical suppliers and databases. | [6] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available in databases like the NIST WebBook. | [7] |
| Infrared (IR) Spectroscopy | IR spectra are available for structural confirmation. | [7] |
| InChI | 1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
| InChIKey | OFHMODDLBXETIK-UHFFFAOYSA-N | |
| SMILES | COC(=O)C(Cl)CCl | [5] |
Chemical Reactivity and Applications
Methyl 2,3-dichloropropionate serves as a crucial building block in organic synthesis, primarily due to the reactivity of its two chlorine atoms, which can be targeted in subsequent reactions.
-
Pharmaceutical Intermediate: Its primary application is as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3]
-
Synthesis of Other Intermediates: It can be used to produce 2-chloro-acrylic acid methyl ester through a dehydrochlorination reaction upon heating.[1][2] This transformation is a key step in creating other valuable chemical entities.
-
Medicinal Chemistry Research: It is used in the preparation of specific analogs for drug discovery research, for example, in the synthesis of catharanthine analogs.[2]
Caption: Dehydrochlorination of Methyl 2,3-Dichloropropionate.
Safety, Handling, and Storage
Methyl 2,3-dichloropropionate is a combustible liquid and is classified as a substance that causes severe skin burns and eye damage. It is also suspected of causing genetic defects. Therefore, strict adherence to safety protocols is mandatory.
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Use spark-proof tools and explosion-proof equipment.[9] Ground and bond containers during transfer to prevent static discharge.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Keep away from heat, sparks, open flames, and incompatible materials such as strong bases and oxidizing agents.[9][10]
-
Spill Response: In case of a spill, evacuate the area. Remove all sources of ignition.[8] Contain the spill and clean up using an inert absorbent material. Dispose of the waste in a suitable, closed container.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Do not discharge into sewer systems.[8]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. METHYL 2,3-DICHLOROPROPANOATE | CAS [matrix-fine-chemicals.com]
- 6. Methyl 2,3-dichloropropionate(3674-09-7) 13C NMR spectrum [chemicalbook.com]
- 7. Propanoic acid, 2,3-dichloro-, methyl ester [webbook.nist.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 2,3-dichloropropionate MSDS - 818319 - Merck [merckmillipore.com]
- 12. nextsds.com [nextsds.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 3674-09-7・Methyl 2,3-dichloropropionate, 98%・Methyl 2,3-dichloropropionate, 98%【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
